[2-(Cyclohex-1-en-1-yl)ethyl](3-methylpentan-2-yl)amine
CAS No.:
Cat. No.: VC17520484
Molecular Formula: C14H27N
Molecular Weight: 209.37 g/mol
* For research use only. Not for human or veterinary use.
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Specification
Molecular Formula | C14H27N |
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Molecular Weight | 209.37 g/mol |
IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-3-methylpentan-2-amine |
Standard InChI | InChI=1S/C14H27N/c1-4-12(2)13(3)15-11-10-14-8-6-5-7-9-14/h8,12-13,15H,4-7,9-11H2,1-3H3 |
Standard InChI Key | BSXLKUPBJKBFFT-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)C(C)NCCC1=CCCCC1 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name, 2-(cyclohex-1-en-1-yl)ethylamine, reflects its bifunctional structure:
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A cyclohexene ring (C₆H₉) substituted at the 1-position with an ethylamine group.
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A 3-methylpentan-2-yl branched alkyl chain attached to the amine nitrogen.
The molecular formula C₁₄H₂₇N corresponds to a degree of unsaturation of 2, attributed to the cyclohexene ring and the amine group .
Table 1: Key Identifiers of 2-(Cyclohex-1-en-1-yl)ethylamine
Property | Value | Source |
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CAS Number | 685088-33-9 | |
Molecular Formula | C₁₄H₂₇N | |
Molecular Weight | 209.37 g/mol | |
Synonyms | CS-0277983, EN300-165427 |
Synthetic Pathways and Methodological Insights
Hypothesized Synthesis Routes
While no direct synthesis is reported, analogous amines suggest two plausible strategies:
Reductive Amination
A ketone precursor, 3-methylpentan-2-one, could react with 2-(cyclohex-1-en-1-yl)ethylamine under reductive conditions (e.g., NaBH₃CN or H₂/Pd). This method is widely used for secondary amine synthesis but may require selective protection of the cyclohexene double bond to prevent hydrogenation .
Alkylation of Primary Amines
2-(Cyclohex-1-en-1-yl)ethylamine might undergo alkylation with 3-methylpentan-2-yl bromide. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) could enhance reactivity, though competing over-alkylation to quaternary ammonium salts is a risk .
Challenges in Purification and Characterization
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Volatility: Low molecular weight suggests potential distillability, but the absence of boiling point data complicates process design .
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Chromatography: Silica gel chromatography (as described for oxalamide derivatives ) may separate byproducts, but the amine’s basicity could cause tailing.
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Spectroscopic Data:
Physicochemical Properties and Stability
Thermal and Solubility Profiles
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Melting/Boiling Points: Unreported, but comparable amines (e.g., N-ethylcyclohexylamine) boil at ~200°C, suggesting similar volatility .
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Solubility: Likely miscible with organic solvents (e.g., dichloromethane, ethanol) due to hydrophobic alkyl chains. Water solubility is probable only under protonated (acidic) conditions.
Stability Considerations
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Oxidation: The cyclohexene double bond may undergo epoxidation or dihydroxylation under oxidative conditions.
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Hydrolysis: Stable in neutral aqueous media but susceptible to acid-catalyzed degradation at elevated temperatures.
Research Gaps and Future Directions
Priority Investigations
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Synthetic Optimization: Screen catalysts and solvents to improve yield and selectivity.
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Pharmacological Screening: Test in vitro models for neuroprotective or antimicrobial activity.
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Thermodynamic Studies: Measure vapor pressure, enthalpy of formation, and solubility parameters.
Analytical Challenges
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Chromatography-MS: Develop LC-MS methods to detect degradation products.
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Crystallography: Single-crystal X-ray analysis would resolve stereochemical ambiguities.
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